molecular formula C8H13N3O4S B1682380 Tinidazole CAS No. 19387-91-8

Tinidazole

Cat. No. B1682380
CAS RN: 19387-91-8
M. Wt: 247.27 g/mol
InChI Key: HJLSLZFTEKNLFI-UHFFFAOYSA-N
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Description

Tinidazole is a synthetic antiprotozoal agent used to treat infections caused by protozoa such as trichomoniasis, giardiasis, and amebiasis . It also treats adult women with vaginal infections (bacterial vaginosis) . Tinidazole belongs to the group of medicines called antiprotozoals .


Synthesis Analysis

Tinidazole has been synthesized by condensation of 2-methyl,5-nitro-imidazole and 2-ethyl-thio-ethanol over MoO3/SiO2 catalyst to obtain 1-(2-ethyl-thio-ethanol)-2-methyl-5-nitro-imidazole which is further oxidized using hydrogen peroxide using the same MoO3/SiO2 catalyst to obtain tinidazole .


Molecular Structure Analysis

Tinidazole is a 5-nitroimidazole derivative . The N-H···O and O-H···O hydrogen bonds and weak C-H···O hydrogen bonds are the primary intermolecular forces in the construction of the three compounds .


Chemical Reactions Analysis

Tinidazole can adsorb on the surfaces of TiO2(101) and (001) under different conditions . The nitro group of tinidazole is reduced in Trichomonas by a ferredoxin-mediated electron transport system .


Physical And Chemical Properties Analysis

Tinidazole is a solid with a melting point of 118-120°C . It is practically insoluble in water, soluble in acetone and in methylene chloride, and sparingly soluble in methanol .

Scientific Research Applications

Antiprotozoal and Antibacterial Agent

Tinidazole is primarily recognized for its antiprotozoal and antibacterial properties. It exhibits efficacy against pathogenic protozoa like Trichomonas vaginalis, Entamoeba histolytica, Giardia duodenalis, and various anaerobic bacteria including Bacteroides fragilis and Clostridium difficile. This makes it a valuable drug in treating infections such as trichomoniasis, giardiasis, amebiasis, and amebic liver abscess. Tinidazole works by causing irreversible damage to the DNA of susceptible protozoal and bacterial cells through cytotoxic intermediates (Fung & Doan, 2005).

Targeted Drug Delivery System

The development of a targeted drug delivery system for Tinidazole has been explored to treat intestinal infections caused by anaerobic bacteria. A study developed a guar gum-based target release Tinidazole matrix tablet, which demonstrated promising results in the treatment of intestinal infections in animal models and human volunteers (Sharma et al., 2016).

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to understand the behavior of Tinidazole in the human body. These studies have helped in determining the optimal dosages and understanding how the drug is metabolized and eliminated. Such studies are crucial for ensuring the efficacy and safety of the drug in different patient groups (Chaikin et al., 1982).

Physicochemical Characterization

Research has also focused on the physicochemical characterization of Tinidazole. For example, a study on the dielectric behavior of Tinidazole in acetone provided insights into its molecular properties and interactions, which is essential for the development of new formulations and drug delivery systems (Castillo et al., 2010).

Potential for Treating Other Infections

The application of Tinidazole in treating other types of infections, such as odontogenic infections, has been proposed. Its bactericidal activity against anaerobic bacteria makes it a potential candidate for treating these infections, though more research is needed to confirm its efficacy in this area (Manso et al., 2008).

Safety And Hazards

Tinidazole may damage the unborn child and cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Several promising drug candidates have been recently identified that can overcome antibiotic resistance in Giardia. These include derivatives of 5-nitroimidazoles and benzimidazoles, as well as hybrid compounds created from combinations of different antigiardial drugs .

properties

IUPAC Name

1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole
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InChI

InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3
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InChI Key

HJLSLZFTEKNLFI-UHFFFAOYSA-N
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Canonical SMILES

CCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C
Source PubChem
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Molecular Formula

C8H13N3O4S
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DSSTOX Substance ID

DTXSID4023676
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Molecular Weight

247.27 g/mol
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Physical Description

Solid
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Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4), 3.03e+00 g/L
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Mechanism of Action

Tinidazole is a prodrug and antiprotozoal agent. The nitro group of tinidazole is reduced in Trichomonas by a ferredoxin-mediated electron transport system. The free nitro radical generated as a result of this reduction is believed to be responsible for the antiprotozoal activity. It is suggested that the toxic free radicals covalently bind to DNA, causing DNA damage and leading to cell death. The mechanism by which tinidazole exhibits activity against Giardia and Entamoeba species is not known, though it is probably similar., The nitro group of tinidazole is reduced by cell extracts of Trichomonas. As a result of this reduction a free nitro radical is generated which may be responsible for the antiprotozoal activity. The mechanism by which tinidazole exhibits activity against Giardia and Entamoeba species is not known.
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Product Name

Tinidazole

Color/Form

Colorless crystals from benzene

CAS RN

148159-84-6, 19387-91-8
Record name 1H-Imidazole, 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-, radical ion(1-)
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Melting Point

127-128 °C, 127 - 128 °C
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Record name Tinidazole
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Synthesis routes and methods

Procedure details

5.83 g. (25 m moles) of 1-(2'-bromoethyl)-2-methyl-5-nitroimidazole is dissolved in 50 ml. of dimethylsulfoxide and 5.48 g. (30 m mole) of the sodium salt of ethyl sulfinic acid (CH3CH2SO2Na) is added. The reaction mixture is maintained for 21/2 hours at 100°-110° C. thereafter the solvent is removed under vacuum and the solid residue is washed with water and recrystallized from ethanol. The yield is 2.28 (37%) of 1-[2'-(ethylsulfonyl)-ethyl]-2-methyl-5-nitroimidazole, M.P. 124°-126° C.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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